molecular formula C14H16N4O7 B121694 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole CAS No. 40371-99-1

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole

Cat. No.: B121694
CAS No.: 40371-99-1
M. Wt: 352.3 g/mol
InChI Key: IXMTWJNGXZIMAL-FMKGYKFTSA-N
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Description

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The acetate groups may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole: is similar to other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3/t10-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMTWJNGXZIMAL-FMKGYKFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541322
Record name 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-99-1
Record name 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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